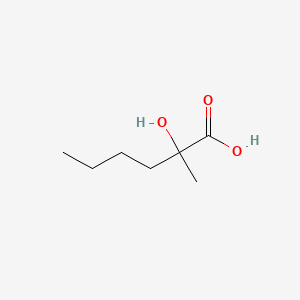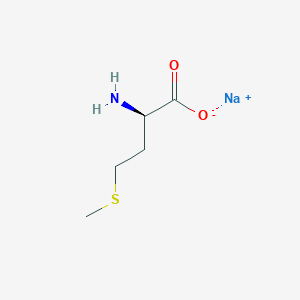
Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-
Overview
Description
Erbium, tris(2,4-pentanedionato-kO,kO')-, hydrate, (OC-6-11)-, also known as Erbium (III) 2,4-pentanedionate hydrate, is an inorganic compound that has been studied for its potential applications in scientific research and experiments. Erbium is a rare earth metal and its hydrated form has a wide range of properties and uses.
Scientific Research Applications
Optical and Electronic Properties
Erbium-doped amorphous silicon films prepared using the volatile erbium compound tris(2,4-pentanedionato)-Er(III) exhibit properties suitable for light-emitting diode fabrication due to their high photoconductivity and low defect density. The incorporation of erbium improves the material's n-type dark conductivity and photoconductivity, making these films promising for optoelectronic applications (Kazanskii et al., 2002).
Magnetic and Luminescent Properties
Erbium(III) complexes, such as the one with dibenzoylmethane and 2,2′-bipyridine, show slow magnetic relaxation and photoluminescent properties. These complexes can exhibit signals in out-of-phase ac susceptibility under a static magnetic field, indicating the presence of a quantum tunneling regime. Their solid-state luminescent studies reveal intense, narrow emission bands in the near-infrared region, suggesting applications in magnetic and optical devices (Martín‐Ramos et al., 2015).
Electroluminescence in Amorphous Silicon Devices
Erbium-doped amorphous silicon p-i-n structures exhibit significant electroluminescence near 1.54 µm at room temperature, which is crucial for telecommunications applications. The introduction of erbium into these devices, using a method that ensures a favorable erbium-carbon ratio, enhances their power efficiency significantly, making them suitable for advanced optoelectronic applications (Mell et al., 2004).
Surface Coordination Studies
Investigations into the surface coordination of trivalent erbium ions in aqueous electrolytes have provided insights into the complex's interactions at the electrolyte-vapor interface. Such studies are vital for understanding the mechanisms involved in metal purification processes through solvent extraction, which can involve the transfer of metal ions like erbium across interfaces (Bera et al., 2015).
Enhancement of Organic Solar Cells
The inclusion of erbium complexes, such as ErQ doped ZnO, as an interfacial layer in organic solar cells has shown to improve their performance. This enhancement is attributed to higher electron mobility, surface quality improvement by passivating ZnO defects, and a slight increase in work function, which collectively lead to a significant increase in power conversion efficiency (Babu et al., 2018).
Mechanism of Action
Target of Action
Mode of Action
properties
IUPAC Name |
erbium;(Z)-4-hydroxypent-3-en-2-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONIRVUEIYGZHO-KJVLTGTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Er] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Er] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ErO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 22836473 | |
CAS RN |
70949-24-5 | |
| Record name | Erbium(III) acetylacetonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



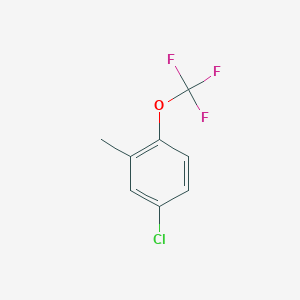
![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)

![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)
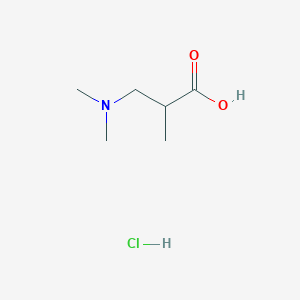

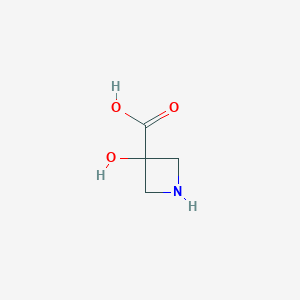

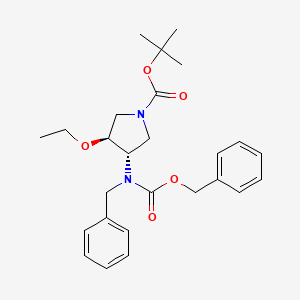
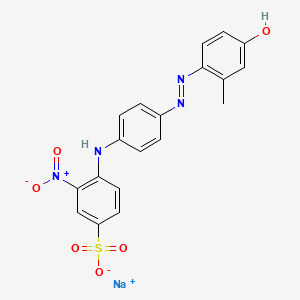
methane](/img/structure/B3151300.png)
